11-Hydroxygelsenicine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H22N2O4 |

|---|---|

分子量 |

342.4 g/mol |

IUPAC 名称 |

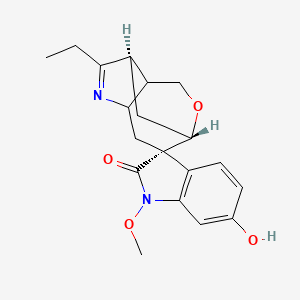

(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12?,15?,17+,19+/m1/s1 |

InChI 键 |

ZXUAITOHPKQHGN-NKZRWYIWSA-N |

手性 SMILES |

CCC1=NC2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |

规范 SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |

产品来源 |

United States |

Foundational & Exploratory

11-Hydroxygelsenicine: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the indole (B1671886) alkaloid 11-Hydroxygelsenicine, focusing on its natural sources, isolation methodologies, and relevant quantitative data. This guide is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence

Quantitative Data

Precise quantitative data for the natural abundance and extraction yields of this compound are not extensively reported in the available literature. However, studies on the quantification of other major alkaloids from Gelsemium elegans can provide a comparative perspective. The following table summarizes the distribution and content of related alkaloids in different parts of the plant.

| Alkaloid | Plant Part | Concentration (µg/g) | Reference |

| Gelsemine | Leaves | 122.4 | [2] |

| Stems | Not specified | ||

| Roots | Not specified | ||

| Koumine | Leaves | 272.0 | [2] |

| Stems | 149.1 | [2] | |

| Roots | 249.2 | [2] | |

| Gelsenicine | Leaves | 155.1 | [2] |

| Stems | Not specified | ||

| Roots | Not specified |

Note: This data is for related alkaloids and should be considered as indicative of the general alkaloidal composition of Gelsemium elegans. The actual concentration of this compound may vary depending on the specific plant specimen, geographical location, and time of harvest.

Isolation and Purification: Experimental Protocols

The isolation of this compound from Gelsemium elegans involves a multi-step process of extraction, fractionation, and chromatographic purification. While a specific protocol solely for this compound is not detailed in the literature, the following methodology is adapted from established procedures for the isolation of other Gelsemium alkaloids, including the structurally similar 14-hydroxygelsenicine.

Extraction of Total Alkaloids

-

Plant Material Preparation: Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) and grind it into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

-

Alternatively, perform Soxhlet extraction with methanol (B129727) (MeOH) for 6-8 hours.

-

-

Solvent Evaporation: Combine the ethanolic or methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal residues.

-

Adjust the pH of the filtrate to approximately 9-10 with an aqueous ammonia (B1221849) solution.

-

Perform liquid-liquid extraction of the basified solution with a non-polar solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). Repeat this step three to five times.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

-

Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid mixture is typically achieved through a combination of chromatographic techniques.

-

Stationary Phase: Silica (B1680970) gel (100-200 mesh) or alumina (B75360).

-

Mobile Phase: A gradient system of chloroform-methanol (e.g., 100:0 to 90:10, v/v) is commonly used.

-

Procedure:

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto a pre-packed silica gel or alumina column.

-

Elute the column with the gradient mobile phase, collecting fractions of a defined volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualize under UV light (254 nm) or by staining with Dragendorff's reagent.

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purification to obtain high-purity this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient or isocratic system of acetonitrile (B52724) (ACN) and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For example, a gradient of 20-80% ACN in water (containing 0.1% formic acid) over 30 minutes.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Procedure:

-

Dissolve the semi-purified fraction from column chromatography in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Structural Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the detailed chemical structure and stereochemistry.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway for its neurotoxic effects, based on the known activity of related Gelsemium alkaloids.

Disclaimer: The signaling pathway presented is hypothetical and based on the known mechanisms of action of structurally related Gelsemium alkaloids, such as 14-hydroxygelsenicine, which are known to modulate GABA-A receptors.[3] Further research is required to definitively elucidate the specific molecular targets and signaling pathways of this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. The methodologies described can be adapted and optimized for specific laboratory settings and research goals. As a compound from a highly toxic plant, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

Unveiling the Molecular Architecture of 11-Hydroxygelsenicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure elucidation of 11-Hydroxygelsenicine, a gelsedine-type indole (B1671886) alkaloid. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the elucidation process, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Isolation of this compound

This compound was isolated from the ethanol (B145695) extract of the stems of Gelsemium elegans. The isolation procedure involved a multi-step process combining various chromatographic techniques to separate the complex mixture of alkaloids present in the plant material.

Experimental Protocol: Plant Material Extraction and Alkaloid Isolation

The dried and powdered stems of Gelsemium elegans were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents to separate compounds based on their polarity. The alkaloid-rich fraction was further purified using a sequence of column chromatography techniques, including silica (B1680970) gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

High-Resolution Mass Spectrometry provided the molecular formula for this compound.

| Parameter | Value |

| Ionization Mode | ESI-MS (Positive) |

| Molecular Formula | C19H20N2O4 |

| Measured m/z | [M+H]+ |

| Calculated Mass | 341.1496 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The assignments were confirmed with the aid of 2D NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 5 | 3.85 | d | 7.0 |

| 6 | 2.15 | m | |

| 7 | 7.30 | d | 7.5 |

| 9 | 7.15 | t | 7.5 |

| 10 | 6.90 | t | 7.5 |

| 12 | 6.85 | d | 7.5 |

| 14 | 4.50 | br s | |

| 15 | 2.50 | m | |

| 16 | 3.95 | d | 5.0 |

| 17a | 3.20 | dd | 12.0, 4.5 |

| 17b | 2.90 | d | 12.0 |

| 19 | 1.10 | t | 7.5 |

| 20 | 5.90 | q | 7.5 |

| N-OCH₃ | 3.90 | s |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| 2 | 178.5 |

| 3 | 55.0 |

| 5 | 78.0 |

| 6 | 35.0 |

| 7 | 128.0 |

| 8 | 122.0 |

| 9 | 125.0 |

| 10 | 118.0 |

| 11 | 145.0 |

| 12 | 110.0 |

| 13 | 140.0 |

| 14 | 75.0 |

| 15 | 45.0 |

| 16 | 85.0 |

| 17 | 50.0 |

| 19 | 14.0 |

| 20 | 130.0 |

| 21 | 60.0 |

| N-OCH₃ | 63.0 |

Structure Elucidation Pathway

The elucidation of the structure of this compound was a logical process based on the interpretation of spectroscopic data.

The molecular formula established by HR-ESI-MS provided the elemental composition. The ¹H and ¹³C NMR data suggested the presence of a gelsedine-type indole alkaloid skeleton. Key HMBC correlations from the aromatic protons to the quaternary carbons of the oxindole (B195798) moiety, along with correlations within the polycyclic cage-like structure, allowed for the unambiguous assignment of the complete chemical structure of this compound. The position of the additional hydroxyl group at C-11 was confirmed by key HMBC correlations.

The Intricate Pathway of Gelsemium Indole Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis of Gelsemium indole (B1671886) alkaloids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details the known enzymatic steps, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the complex biological processes involved.

The genus Gelsemium is a rich source of structurally diverse and pharmacologically significant monoterpenoid indole alkaloids (MIAs). These compounds, including the well-known gelsemine, koumine, and gelsedine, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential, potentially through metabolic engineering or synthetic biology approaches. This technical guide synthesizes the current knowledge on the biosynthetic pathway of Gelsemium indole alkaloids, providing a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway: From Primary Metabolism to a Common Intermediate

The biosynthesis of Gelsemium indole alkaloids originates from primary metabolism, utilizing precursors from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways. The indole moiety is derived from tryptophan, while the monoterpenoid portion originates from geranyl diphosphate (B83284) (GDP). The initial steps leading to the central intermediate, strictosidine (B192452), are well-conserved among MIA-producing plants.

Formation of Precursors

-

Tryptamine (B22526): The enzyme tryptophan decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. In Gelsemium sempervirens, the gene encoding TDC (GsTDC) has been identified and is predominantly expressed in the roots, consistent with the localization of the alkaloids.[1][2]

-

Secologanin (B1681713): The monoterpenoid precursor, secologanin, is synthesized from geranyl diphosphate (GDP) through a series of enzymatic reactions. While not fully elucidated in Gelsemium, this pathway is known to involve enzymes such as geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), and secologanin synthase (SLS).

The Gateway to Indole Alkaloids: Strictosidine Synthesis

The condensation of tryptamine and secologanin is a pivotal step in MIA biosynthesis, catalyzed by strictosidine synthase (STR). This reaction forms strictosidine, the universal precursor for thousands of MIAs. The gene for STR from Gelsemium sempervirens (GsSTR) has been cloned and functionally characterized.[1][2]

Activation of the Intermediate

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a highly reactive aglycone.[1] This unstable intermediate serves as the substrate for subsequent branching pathways that lead to the vast diversity of Gelsemium alkaloids. The gene encoding SGD (GsSGD) has also been identified in G. sempervirens.[1]

Branching Pathways: Diversification of the Gelsemium Alkaloid Skeleton

Following the formation of the strictosidine aglycone, the biosynthetic pathway diverges to produce the six main classes of Gelsemium alkaloids: gelsemine, koumine, gelsedine, humantenine, sarpagine, and yohimbane types.[3] The precise enzymatic steps and intermediates in these branching pathways are still under active investigation and are largely putative. However, research has begun to shed light on some of the key transformations.

For instance, the C-11 methoxylation of humantenine-type alkaloids in G. sempervirens has been shown to be catalyzed by a conserved gene cluster encoding a cytochrome P450 monooxygenase (RH11H3) and an O-methyltransferase (RH11OMT).[2] Cytochrome P450 enzymes are known to play a crucial role in the extensive diversification of MIA scaffolds through various oxidative reactions.[4][5]

Quantitative Data on Gelsemium Alkaloid Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of the biosynthetic pathway. While comprehensive kinetic data for all Gelsemium enzymes is not yet available, studies have provided valuable information on alkaloid distribution and gene expression.

Table 1: Quantitative Analysis of Major Alkaloids in Gelsemium elegans

| Alkaloid | Plant Part | Concentration (μg/g) | Reference |

| Koumine | Mature Roots | 249.2 | [6] |

| Mature Leaves | 272.0 | [6] | |

| Mature Stems | 149.1 | [6] | |

| Gelsemine | - | - | [6] |

| Gelsenicine | - | - | [6] |

Note: Specific concentration values for Gelsemine and Gelsenicine were not provided in the cited source, but it was noted that Koumine content is significantly higher.

Table 2: Relative Expression of Biosynthetic Genes in Gelsemium elegans

| Gene | Treatment | Relative Expression Level (Fold Change) | Reference |

| GeTDC | Methyl Jasmonate | Up-regulated | [7] |

| GeSTR | Methyl Jasmonate | Up-regulated | [7] |

| GeSGD | Methyl Jasmonate | Up-regulated | [7] |

Note: This table represents a qualitative summary of findings. Specific fold-change values can be found in the cited literature.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and advancement of research in the field. Below are outlines of key experimental procedures adapted from studies on Gelsemium and related MIA-producing species.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the general workflow for expressing and functionally characterizing enzymes from the Gelsemium alkaloid biosynthetic pathway in a heterologous host like Escherichia coli or Saccharomyces cerevisiae.

Experimental Workflow:

-

Gene Identification and Cloning:

-

Identify candidate genes for biosynthetic enzymes (e.g., GsTDC, GsSTR, GsSGD) from genomic or transcriptomic data of Gelsemium species.[1]

-

Amplify the full-length coding sequence of the target gene using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli or yeast strain.

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Extraction and Purification (Optional):

-

Lyse the cells to release the recombinant protein.

-

If necessary, purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

TDC Assay: Incubate the protein extract or purified enzyme with L-tryptophan. Detect the formation of tryptamine using HPLC or LC-MS.

-

STR Assay: Incubate the protein extract or purified enzyme with tryptamine and secologanin. Monitor the formation of strictosidine by HPLC or LC-MS.[8][9]

-

SGD Assay: Incubate the protein extract or purified enzyme with strictosidine. Detect the deglycosylated product using HPLC or LC-MS.[10][11]

-

-

Enzyme Kinetics:

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations and measuring the initial reaction rates.

-

Quantitative Analysis of Alkaloids by LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of Gelsemium alkaloids in plant tissues.

Experimental Workflow:

-

Sample Preparation:

-

Harvest and freeze-dry plant tissues (e.g., roots, stems, leaves).

-

Grind the dried tissue into a fine powder.

-

Extract the alkaloids using a suitable solvent system (e.g., methanol (B129727) or ethanol).

-

Filter the extract and, if necessary, perform solid-phase extraction (SPE) for sample cleanup.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the alkaloids using a suitable C18 column and a gradient elution program.

-

Detect and quantify the target alkaloids using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each compound.

-

-

Data Analysis:

-

Generate a calibration curve using authentic standards of the target alkaloids.

-

Calculate the concentration of each alkaloid in the plant samples based on the calibration curve.

-

Visualizing the Complexity: Pathways and Workflows

Diagrams are powerful tools for visualizing the intricate relationships within the Gelsemium indole alkaloid biosynthesis pathway and the experimental approaches used to study it.

Caption: Overview of the Gelsemium indole alkaloid biosynthetic pathway.

Caption: Experimental workflow for gene discovery in MIA biosynthesis.

Regulation of Gelsemium Indole Alkaloid Biosynthesis

The biosynthesis of MIAs is tightly regulated by developmental cues and environmental stimuli. A key signaling molecule involved in the regulation of MIA biosynthesis in many plants is jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA).[5][12][13] Treatment of Gelsemium elegans with MeJA has been shown to up-regulate the expression of key biosynthetic genes, including TDC, STR, and SGD.[7]

The jasmonate signaling pathway typically involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors (TFs) such as MYC2. These TFs, in turn, activate the expression of other regulatory TFs (e.g., ORCAs) that bind to the promoters of MIA biosynthetic genes and induce their transcription. While the specific TFs and regulatory networks in Gelsemium are yet to be fully elucidated, the conservation of this pathway in other MIA-producing species suggests a similar mechanism is likely at play.

Caption: Putative jasmonate signaling pathway regulating Gelsemium alkaloid biosynthesis.

Future Perspectives

The study of Gelsemium indole alkaloid biosynthesis is a rapidly evolving field. The availability of the G. sempervirens genome has paved the way for accelerated gene discovery and functional genomics studies.[14][15] Future research will likely focus on:

-

Elucidation of the complete biosynthetic pathways for all major alkaloid classes through the identification and characterization of the remaining unknown enzymes, particularly the cytochrome P450s and other tailoring enzymes.

-

Detailed kinetic analysis of all key biosynthetic enzymes to create a comprehensive model of the pathway's flux.

-

Unraveling the specific regulatory networks , including the identification of key transcription factors and their target genes in Gelsemium.

-

Metabolic engineering of Gelsemium or heterologous hosts to enhance the production of desirable alkaloids or to generate novel derivatives with improved therapeutic properties.[13][16]

This in-depth technical guide provides a solid foundation for researchers embarking on the study of these fascinating and important natural products. The continued exploration of the Gelsemium indole alkaloid biosynthetic pathway holds immense promise for advancements in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Gelsemine - Wikipedia [en.wikipedia.org]

- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 6. Discovery and functional analysis of monoterpenoid indole alkaloid pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic engineering of plant alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 11-Hydroxygelsenicine: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for 11-hydroxygelsenicine (B12403617), a key alkaloid isolated from the medicinal and toxic plant Gelsemium elegans. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and presents a logical workflow for its isolation and analysis.

This compound is a gelsedine-type indole (B1671886) alkaloid that has garnered interest within the scientific community due to its biological activities and its presence in Gelsemium elegans, a plant with a long history in traditional medicine. Accurate spectroscopic data is paramount for the unambiguous identification and quantification of this compound in complex mixtures, as well as for its chemical synthesis and further pharmacological investigation.

Spectroscopic Data

While a definitive, publicly available, tabulated set of ¹H and ¹³C NMR data for this compound remains elusive in readily accessible literature, its structural elucidation has been achieved through detailed spectroscopic analysis, primarily NMR and MS techniques. The structural confirmation of this compound and its analogues is typically accomplished by comparing their spectral data with those of known, structurally related alkaloids isolated from Gelsemium elegans.

The general approach for the structural elucidation of novel gelsedine-type alkaloids, which would have been applied to this compound, involves a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with high-resolution mass spectrometry (HRMS).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₁₉H₂₂N₂O₄ | |

| Molecular Weight | 342.39 g/mol | |

| Exact Mass | 342.1580 Da | |

| Key MS/MS Fragments | m/z (tentative assignment) | Fragmentation data for gelsenicine and its derivatives often show characteristic losses. For this compound, fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion would be expected. The specific fragmentation pattern is crucial for distinguishing it from its isomers. |

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow established methodologies for natural product chemistry. The protocols outlined below are representative of the techniques used for the extraction and characterization of alkaloids from Gelsemium elegans.

Isolation of this compound

The general workflow for the isolation of this compound from Gelsemium elegans is depicted in the following diagram.

Caption: A generalized workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: Dried and powdered plant material of Gelsemium elegans is typically extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature or under reflux.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Chromatographic Separation: The resulting total alkaloid extract is then subjected to various chromatographic techniques for separation. This often involves initial fractionation by column chromatography on silica gel or Sephadex, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

The structural identity and purity of the isolated this compound are confirmed using the following spectroscopic methods.

Caption: Workflow for the spectroscopic analysis of this compound.

Detailed Protocol:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Performed on an ESI-QTOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented by collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern that aids in structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.

-

-

Logical Relationships in Structural Elucidation

The process of elucidating the structure of a complex natural product like this compound is a logical puzzle where different pieces of spectroscopic information are pieced together.

Caption: The interplay of spectroscopic data in structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The detailed protocols and logical workflows serve as a valuable resource for researchers involved in the study of Gelsemium alkaloids and the broader field of natural product chemistry. The availability of precise and comprehensive spectroscopic data is essential for advancing our knowledge of these potent bioactive molecules and their potential applications.

Pharmacological Profile of 11-Hydroxygelsenicine: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid identified in the plant Gelsemium elegans. Despite the well-documented diverse pharmacological activities of many Gelsemium alkaloids, a comprehensive pharmacological profile for this compound is not available in the current scientific literature. This technical guide consolidates the limited existing information on this compound and highlights the significant gaps in knowledge regarding its receptor binding affinity, functional activity, and in vivo effects. The lack of specific data precludes the detailed analysis typically required for a full pharmacological profile, including quantitative data tables and signaling pathway diagrams. This document serves to inform the scientific community of the current state of research on this particular alkaloid and to underscore the need for further investigation into its potential therapeutic or toxicological properties.

Introduction

Gelsemium elegans is a plant known for its rich composition of monoterpenoid indole alkaloids, which have been investigated for a range of pharmacological activities, including analgesic, anxiolytic, anti-inflammatory, and anti-tumor effects.[1][2] Within this diverse chemical family, this compound has been identified as a constituent.[3] However, unlike more extensively studied alkaloids from the same genus such as gelsemine, koumine, and 14-hydroxygelsenicine, the specific pharmacological actions of this compound remain largely uncharacterized.[4][5]

This guide aims to provide an in-depth technical overview of the core pharmacological profile of this compound. However, a thorough review of the existing scientific literature reveals a significant scarcity of specific data for this compound.

Current State of Knowledge

Chemical Classification

This compound is classified as a gelsedine-type indole alkaloid.[3] The alkaloids from Gelsemium are broadly categorized into several structural types, including gelsemine-type, gelsedine-type, sarpagine-type, humantenine-type, koumine-type, and yohimbane-type.[3][6] The toxicity of Gelsemium extracts has been primarily attributed to the gelsedine-type alkaloids.[3]

Pharmacokinetic Data

A study focused on the toxicokinetics of eleven Gelsemium alkaloids in Sprague-Dawley rats following intravenous administration included this compound.[7] While this research provides valuable information on the absorption, distribution, metabolism, and excretion (ADME) parameters of the compound, it does not detail its pharmacological effects at specific molecular targets. The study successfully developed and validated a sensitive UPLC-MS/MS method for the simultaneous detection of these alkaloids in rat plasma.[7]

Gaps in the Pharmacological Profile

A comprehensive pharmacological profile requires detailed information on a compound's interaction with biological targets and its effects on physiological systems. For this compound, there is a notable absence of data in the following critical areas:

-

Receptor Binding Affinity: There are no published studies detailing the binding profile of this compound across a panel of receptors, ion channels, or enzymes. Quantitative data, such as Ki or Kb values, are essential for identifying primary and secondary targets and for predicting potential therapeutic and off-target effects.

-

Functional Activity: The functional consequences of this compound binding to any potential targets are unknown. Data from functional assays, which would determine whether the compound acts as an agonist, antagonist, or modulator (e.g., EC50 or IC50 values), are not available.

-

In Vivo Pharmacology: Beyond the toxicokinetic study, there is a lack of in vivo studies designed to investigate the specific pharmacological effects of this compound in animal models. Such studies would be crucial for understanding its potential therapeutic applications or its specific toxicological mechanisms.

Logical Relationship: The Path to a Pharmacological Profile

The logical workflow for establishing a comprehensive pharmacological profile for a novel compound like this compound is a multi-step process. The following diagram illustrates the necessary experimental progression.

Caption: Experimental workflow for pharmacological profiling.

Conclusion

The current body of scientific literature does not contain sufficient data to construct a detailed pharmacological profile of this compound. While its presence in Gelsemium elegans and its classification as a gelsedine-type alkaloid are established, its specific molecular targets and physiological effects remain unknown. The lack of quantitative data on receptor binding and functional activity, as well as the absence of in vivo pharmacological studies, represents a significant knowledge gap.

Future research efforts are required to isolate or synthesize sufficient quantities of this compound to perform comprehensive in vitro and in vivo pharmacological evaluations. Such studies are essential to determine if this compound contributes to the therapeutic or toxic properties of Gelsemium elegans and to explore its potential as a lead compound for drug discovery. Until such research is conducted, an in-depth technical guide on the pharmacological profile of this compound cannot be fully realized.

References

- 1. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14-Hydroxygelsenicine - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Gelsedine-Type Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gelsedine-type alkaloids, a class of structurally complex indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, are potent neurotoxins that exert their effects primarily through the modulation of inhibitory neurotransmitter receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these alkaloids, with a focus on their interactions with glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Gelsemium species have a long history in traditional medicine for treating various ailments, including pain, anxiety, and inflammation.[1] However, their use is severely limited by the inherent toxicity of their constituent alkaloids.[2][3] Gelsedine-type alkaloids, characterized by a spiro-oxindole core, are among the most toxic of these compounds.[4] Understanding their precise mechanism of action is crucial for both mitigating their toxic effects and exploring their potential therapeutic applications.

The primary molecular targets of many Gelsemium alkaloids are the ligand-gated ion channels responsible for fast inhibitory neurotransmission in the CNS, namely GlyRs and GABAARs.[2][5] By interfering with the function of these receptors, gelsedine-type alkaloids disrupt the delicate balance of neuronal excitation and inhibition, leading to symptoms such as convulsions, respiratory depression, and ultimately, death.[2][6]

Molecular Mechanism of Action

The predominant mechanism of action for several gelsedine-type alkaloids, including gelsemine (B155926), koumine, and gelsevirine (B199093), is the competitive antagonism of GlyRs and GABAARs.[2] These alkaloids bind to the orthosteric site of these receptors, the same site as the endogenous agonists glycine and GABA, respectively.[5] This binding event prevents the opening of the associated chloride ion channels, thereby inhibiting the hyperpolarizing current that normally dampens neuronal excitability.[2] The consequence is a loss of inhibitory control in the CNS, which underlies the toxic symptoms of Gelsemium poisoning.[2]

Interestingly, not all gelsedine-type alkaloids share this exact mechanism. For instance, humantenmine (B199024) shows no significant activity at GlyRs or GABAARs, suggesting alternative molecular targets are responsible for its biological effects.[2][7] Similarly, while gelsenicine is one of the most toxic alkaloids, one study reported it did not exhibit detectable functional effects on GlyRs, indicating its potent toxicity may arise from actions on other targets or through different mechanisms.[5]

Interaction with Glycine Receptors (GlyRs)

GlyRs are crucial for mediating inhibitory neurotransmission, particularly in the spinal cord and brainstem.[8] Several gelsedine-type alkaloids have been shown to be potent inhibitors of GlyRs. The interaction is often subunit-dependent, with varying affinities for different GlyR α subunit compositions (α1, α2, α3).[2][9] For example, gelsemine can act as a negative modulator on most GlyR subtypes.[5]

Interaction with GABAA Receptors (GABAARs)

GABAARs are the primary mediators of fast inhibitory neurotransmission throughout the brain.[10] Similar to their action on GlyRs, gelsedine-type alkaloids like koumine, gelsemine, and gelsevirine act as negative modulators of GABAARs, inhibiting GABA-induced chloride currents.[6][11] The inhibitory effects of gelsemine on GABAARs do not appear to be dependent on the benzodiazepine (B76468) binding site.[6]

Quantitative Data

The following tables summarize the available quantitative data on the potency and toxicity of various gelsedine-type and related Gelsemium alkaloids.

Table 1: Inhibitory Potency (IC50) of Gelsemium Alkaloids on Glycine and GABAA Receptors

| Alkaloid | Receptor Target | IC50 (µM) | Cell Line/System | Reference(s) |

| Koumine | Glycine Receptor (α1) | 31.5 ± 1.7 | HEK293 | [2][7] |

| GABAA Receptor | 142.8 | HEK293 | [7][11] | |

| Gelsevirine | Glycine Receptor (α1) | 40.6 ± 8.2 | HEK293 | [2][7] |

| GABAA Receptor | 251.5 | HEK293 | [7][11] | |

| Gelsemine | Glycine Receptor (spinal) | ~42 | Spinal Neurons | [7][8] |

| GABAA Receptor | 170.8 | HEK293 | [11] | |

| Humantenmine | Glycine Receptor (α1) | No detectable activity | HEK293 | [2][7] |

| GABAA Receptor | Insensitive | HEK293 | [7] |

Table 2: Acute Toxicity (LD50) of Gelsedine-Type and Related Alkaloids

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Gelsenicine | Mouse | Intraperitoneal | ~0.128 | [9] |

| Rat | Intraperitoneal | ~0.26 | [9] | |

| Rat | Intravenous | 0.15 | [9] | |

| Gelsemine | Mouse | Intraperitoneal | ~56 | [2] |

| Koumine | Mouse | Intraperitoneal | ~100 | [2] |

| Humantenirine | Female Mouse | Intraperitoneal | 0.071 | [12] |

| Male Mouse | Intraperitoneal | 0.149 | [12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Receptor Modulation

This protocol is designed to measure the effect of gelsedine-type alkaloids on GlyR- or GABAAR-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells).

Methodology:

-

Cell Preparation: Culture primary spinal cord neurons or HEK293 cells transfected with the desired receptor subunits on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing standard physiological ion concentrations.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with an internal solution containing a high chloride concentration.

-

Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaseal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply the receptor agonist (glycine or GABA) at a concentration that elicits a submaximal current (e.g., EC20) using a fast perfusion system.

-

Alkaloid Application: Co-apply the gelsedine-type alkaloid at various concentrations with the agonist to determine its effect on the agonist-induced current.

-

Data Analysis: Measure the peak amplitude of the inward chloride current in the presence and absence of the alkaloid. Plot the percentage of inhibition against the alkaloid concentration to determine the IC50 value.

Radioligand Binding Assay for Competitive Antagonism

This protocol is used to determine if a gelsedine-type alkaloid competitively binds to the GlyR or GABAAR.

Methodology:

-

Membrane Preparation: Homogenize brain or spinal cord tissue, or cells expressing the receptor of interest, in a suitable buffer and centrifuge to isolate the cell membranes.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]strychnine for GlyRs), and varying concentrations of the unlabeled gelsedine-type alkaloid.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing alkaloid. The concentration of the alkaloid that inhibits 50% of the specific binding is the IC50 value. The affinity constant (Ki) can be calculated using the Cheng-Prusoff equation.

Molecular Docking of Gelsedine-Type Alkaloids to Receptor Models

This protocol outlines a computational approach to predict the binding mode of gelsedine-type alkaloids within the binding pocket of GlyRs or GABAARs.

Methodology:

-

Receptor and Ligand Preparation: Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank or through homology modeling). Prepare the 3D structure of the gelsedine-type alkaloid and assign appropriate charges and atom types.

-

Binding Site Definition: Identify the orthosteric binding site on the receptor based on known agonist/antagonist binding poses.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the alkaloid into the defined binding site. The program will generate multiple possible binding poses.

-

Scoring and Analysis: Rank the generated poses based on a scoring function that estimates the binding affinity.

-

Visualization and Interaction Analysis: Visualize the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the alkaloid and the receptor residues.

-

Molecular Dynamics (Optional): Perform molecular dynamics simulations on the top-ranked ligand-receptor complex to assess the stability of the binding pose over time.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways affected by gelsedine-type alkaloids.

Caption: Competitive antagonism of Glycine Receptor (GlyR) by gelsedine-type alkaloids.

Caption: Competitive antagonism of GABA-A Receptor (GABAAR) by gelsedine-type alkaloids.

Caption: Integrated workflow for investigating the mechanism of action of gelsedine-type alkaloids.

Conclusion and Future Directions

Gelsedine-type alkaloids represent a fascinating class of natural products with potent neuroactive properties. Their primary mechanism of action involves the competitive antagonism of inhibitory GlyRs and GABAARs, leading to a disruption of CNS function. This guide has provided a detailed overview of their molecular interactions, quantitative potency, and the experimental methodologies used to elucidate these mechanisms.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of a wider range of gelsedine-type alkaloids is needed to establish clear SARs. This will aid in the design of novel therapeutic agents with improved selectivity and reduced toxicity.

-

Identification of Novel Targets: For highly toxic alkaloids like gelsenicine and those with low affinity for GlyRs and GABAARs like humantenmine, the identification of their primary molecular targets is a priority.

-

Development of Antidotes: A deeper understanding of the mechanism of toxicity is essential for the development of effective antidotes for Gelsemium poisoning.

-

Therapeutic Potential: Despite their toxicity, the potent modulation of inhibitory neurotransmission by these alkaloids suggests potential for the development of novel therapeutics for conditions such as chronic pain and epilepsy, provided their toxic effects can be mitigated through medicinal chemistry approaches.

By continuing to explore the intricate pharmacology of gelsedine-type alkaloids, the scientific community can unlock their full potential, both in understanding fundamental neurobiology and in developing new medicines.

References

- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alpha subunit variants of the human glycine receptor: primary structures, functional expression and chromosomal localization of the corresponding genes - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 11-Hydroxygelsenicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the comprehensive toxicological evaluation of 11-Hydroxygelsenicine is exceptionally scarce. This guide provides a summary of the available information on this specific alkaloid and contextualizes it within the broader toxicological landscape of Gelsemium alkaloids. The information presented for related compounds should be interpreted with caution, as direct extrapolation to this compound may not be accurate.

Introduction to this compound

This compound is a gelsedine-type indole (B1671886) alkaloid that has been isolated from the ethanolic extract of the stems of Gelsemium elegans[1]. As a member of the Gelsemium alkaloid family, it shares a structural relationship with other highly toxic compounds known to be present in this plant genus. The plants of the Gelsemium genus are known for their potent toxicity, which has limited their medicinal applications despite their traditional use for various ailments.[2][3][4][5]

Physicochemical Information

Overview of Gelsemium Alkaloid Toxicology

The toxicity of Gelsemium species is primarily attributed to their complex mixture of indole alkaloids.[2][3][4] These alkaloids, particularly the gelsedine- and humantenine-types, are known to be highly toxic.[7][8]

Acute Toxicity

Acute poisoning with Gelsemium extracts or their constituent alkaloids can lead to severe neurological and respiratory symptoms. These include dizziness, nausea, vomiting, blurred vision, limb paralysis, breathing difficulties, convulsions, and in severe cases, death due to respiratory failure.[2][5][9][10] Animal studies have shown that lethal doses of Gelsemium alkaloids can cause violent clonic convulsions leading to respiratory arrest.[3][11]

Mechanism of Neurotoxicity

The primary mechanism of toxicity for the well-studied Gelsemium alkaloids, such as gelsenicine, involves their interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS).[12] These alkaloids are known to act as modulators of gamma-aminobutyric acid type A (GABAA) receptors and glycine (B1666218) receptors (GlyRs).[7][8][12] By enhancing the action of GABA, the main inhibitory neurotransmitter in the brain, these alkaloids can lead to a general depression of the CNS, which can result in respiratory failure.[7][11] Some studies also suggest a potential involvement of the N-methyl-D-aspartic acid receptor (NMDAR)-mediated excitotoxicity signaling pathway in the toxic effects of certain Gelsemium alkaloids.[8]

A proposed general mechanism for the neurotoxicity of toxic Gelsemium alkaloids is depicted in the following diagram:

Proposed mechanism of neurotoxicity for toxic Gelsemium alkaloids.

Metabolism of Gelsemium Alkaloids

Studies on the metabolism of gelsenicine have identified several metabolic pathways, including demethylation, reduction, and oxidation at various positions.[13] It is plausible that this compound could be a metabolic product of other Gelsemium alkaloids through hydroxylation. However, direct evidence for this metabolic conversion is currently lacking in the reviewed literature. The metabolism of these alkaloids is crucial for understanding their toxicokinetics and potential for bioaccumulation or detoxification.

Genotoxicity and Cytotoxicity of Gelsemium Alkaloids

While comprehensive genotoxicity and cytotoxicity studies for this compound are not available, research on other Gelsemium alkaloids provides some insight. In vitro cytotoxicity evaluations of various Gelsemium alkaloids on cell lines such as hippocampus-derived HT22 cells and renal epithelium-derived Vero cells did not show significant cytotoxicity.[7] This suggests that the primary toxic effect of these compounds is neurotoxicity rather than direct cell death. Information regarding the mutagenic or carcinogenic potential of this compound is not available.

Structure-Toxicity Relationship

The toxicity of Gelsemium alkaloids is closely linked to their chemical structure. Gelsedine- and humantenine-type alkaloids are generally considered to be the most toxic.[7][8] The presence and position of functional groups, such as hydroxyl groups, can significantly influence the toxicity of these compounds. For instance, 14-hydroxygelsenicine (B1256079) is a known toxic alkaloid within this family.[14] Without specific toxicological data, the impact of the hydroxyl group at the 11th position on the toxicity of gelsenicine remains speculative.

Conclusion and Future Directions

The current body of scientific knowledge on the toxicological properties of this compound is insufficient to perform a thorough risk assessment. While its structural similarity to other toxic Gelsemium alkaloids suggests a potential for neurotoxicity, this remains to be experimentally verified.

Future research should focus on:

-

Isolation and purification of sufficient quantities of this compound to enable comprehensive toxicological testing.

-

In vitro studies to assess its cytotoxicity, genotoxicity, and mechanism of action on relevant neurological receptors.

-

In vivo studies in animal models to determine its acute and chronic toxicity, toxicokinetic profile, and potential for organ damage.

-

Metabolism studies to identify its metabolites and metabolic pathways, and to determine if it is a metabolite of other more abundant Gelsemium alkaloids.

A thorough investigation of the toxicology of this compound is essential for a complete understanding of the toxic principles of Gelsemium plants and for the safety assessment of any potential therapeutic applications of related compounds.

References

- 1. This compound | Flexbio System [flexbiosys.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. chemfarms.com [chemfarms.com]

- 7. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 14-Hydroxygelsenicine - Wikipedia [en.wikipedia.org]

Unveiling 11-Hydroxygelsenicine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine (B12403617) is a gelsedine-type monoterpenoid indole (B1671886) alkaloid that has been isolated from the stems of Gelsemium elegans. As a member of the highly toxic and pharmacologically intriguing Gelsemium alkaloids, its discovery has opened new avenues for phytochemical research and potential drug lead discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting the available data in a structured format for researchers. While information on its biological activity and synthesis remains limited, this document lays the foundational knowledge for future investigations into this rare natural product.

Discovery and Initial Isolation

This compound was first reported as a new natural product by Zhang and colleagues.[1] It was isolated from the ethanol (B145695) extract of the stems of the plant Gelsemium elegans, a species known for its rich and diverse alkaloid content.[1] Alongside this compound, a related new compound, 11,14-dihydroxygelsenicine, was also isolated and characterized.[1]

Source Material

Physicochemical and Spectroscopic Data

The molecular formula of this compound has been determined by high-resolution mass spectrometry. The structural elucidation was primarily achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₄ | [2] |

| Molecular Weight | 342.39 g/mol | [2] |

| Type of Alkaloid | Gelsedine-type indole alkaloid | [1] |

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound.[3] Tandem mass spectrometry (MS/MS) studies have revealed characteristic fragmentation patterns. The MS2 spectrum of this compound (referred to as H11 in the study) shows product ions at m/z 312 and m/z 281.[4] These fragments are 16 Da higher than the corresponding fragments of the parent compound, gelsenicine, which is consistent with the presence of an additional hydroxyl group.[4]

Table 2: Key Mass Spectrometry Data for this compound

| Precursor Ion [M+H]⁺ | Product Ions (m/z) | Reference |

| 343 | 312, 281, 108 | [4] |

Experimental Protocols

While the full, detailed experimental protocol from the original isolation paper is not publicly available, the general procedure can be inferred from the abstract and standard phytochemical practices.

General Isolation Workflow

The isolation of this compound from Gelsemium elegans stems would typically involve the following steps:

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Pharmacology

Currently, there is a significant lack of published data on the specific biological activities and pharmacological properties of this compound. A study investigating the residue depletion of Gelsemium elegans alkaloids in pigs detected this compound in various tissues, including the heart, spleen, and adrenal glands, with a residence time of up to one day.[5] This indicates that the compound is absorbed and distributed in mammalian systems.[5]

Given that other gelsedine-type alkaloids from Gelsemium elegans have demonstrated a range of biological effects, including neurotoxicity and cytotoxicity, it is plausible that this compound may possess similar properties.[6][7] However, dedicated screening and mechanistic studies are required to elucidate its pharmacological profile.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthetic efforts concerning gelsedine-type alkaloids have primarily focused on the parent compound, gelsenicine, and its 14-hydroxy derivative.[6] The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further biological evaluation and structure-activity relationship studies.

Future Directions

The discovery of this compound presents several opportunities for future research. Key areas for investigation include:

-

Total Synthesis: The development of a robust and efficient total synthesis of this compound is a primary objective. This would provide access to larger quantities of the compound for comprehensive biological testing.

-

Pharmacological Profiling: A thorough investigation of the biological activities of this compound is warranted. This should include screening for cytotoxicity against various cancer cell lines, neuroactivity, and other relevant pharmacological effects.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

Caption: Logical flow of future research on this compound.

References

- 1. Synthesis of a novel gelsedine-type gelsemium alkaloid, gelsemicine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 14-Hydroxygelsenicine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Total Synthesis of (-)-14-Hydroxygelsenicine: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Abstract: This document provides a comprehensive overview and detailed protocols for the total synthesis of the complex indole (B1671886) alkaloid, (-)-14-Hydroxygelsenicine. This natural product, isolated from plants of the Gelsemium genus, exhibits significant neurotoxic properties and serves as a challenging target for synthetic chemists. This guide details two prominent synthetic strategies, offering step-by-step experimental procedures, tabulated quantitative data for key reactions, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

(-)-14-Hydroxygelsenicine is a structurally intricate monoterpenoid indole alkaloid characterized by a caged, polycyclic framework. Its total synthesis represents a significant challenge and a benchmark for the development of new synthetic methodologies. This document outlines two successful and distinct approaches to the asymmetric total synthesis of this natural product, providing researchers with the necessary information to understand and potentially apply these strategies in their own work.

Synthetic Strategies Overview

Two primary strategies for the total synthesis of (-)-14-Hydroxygelsenicine are presented:

-

Convergent Strategy via Intramolecular Aza-Michael Addition and Oxymercuration-Hydroxylation: This approach, pioneered by Saito, Kogure, Kitajima, and Takayama, features the facile construction of a 7-azabicyclo[4.2.1]nonane skeleton and an oxabicyclo[3.2.2]nonane ring core.[1][2]

-

Unified Strategy via a Versatile Enal Intermediate: Developed by Harada, Shimokawa, and Fukuyama, this strategy allows for the divergent synthesis of several gelsedine-type alkaloids, including (-)-14-Hydroxygelsenicine, from a common intermediate.

Strategy 1: Convergent Synthesis via Intramolecular Aza-Michael Addition and Oxymercuration-Hydroxylation

This synthetic route focuses on the strategic formation of key bicyclic systems inherent to the structure of (-)-14-Hydroxygelsenicine.

Overall Synthetic Pathway

References

Application Notes and Protocols for UPLC-MS/MS Quantification of Gelsemium Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsemium species, particularly Gelsemium elegans, are known for containing a variety of potent and toxic alkaloids. The quantitative analysis of these alkaloids is crucial for toxicological studies, pharmacological research, and quality control of traditional medicines. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for the determination of Gelsemium alkaloids in various biological and botanical matrices.[1][2][3][4] This document provides detailed application notes and protocols for the quantification of major Gelsemium alkaloids using UPLC-MS/MS.

Experimental Workflow

The general workflow for the UPLC-MS/MS analysis of Gelsemium alkaloids involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for the quantification of Gelsemium alkaloids.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) For Plant Tissues (e.g., Gelsemium elegans) [5]

-

Homogenization: Grind fresh plant tissues with liquid nitrogen.

-

Extraction: Weigh 100 mg of the homogenate and extract twice with 2.5 mL of 80% ethanol (B145695) using an ultrasonic bath for 30 minutes at 60°C.

-

Filtration and Evaporation: Combine the extracts, filter, and evaporate 1 mL of the filtrate to dryness under a stream of nitrogen.

-

Reconstitution: Dissolve the residue in 1 mL of acetonitrile-ammonium acetate (B1210297) (1:4, v/v) and filter through a 0.22 µm membrane filter before UPLC-MS/MS analysis.

-

Protein Precipitation: To 50 µL of plasma in a 1.5 mL centrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., 20 ng/mL strychnine).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,900 x g for 10 minutes.

-

Injection: Inject an aliquot (e.g., 2 µL) of the supernatant directly into the UPLC-MS/MS system.

c) For Honey Samples [6]

-

Dilution: Mix 1.0 g of honey with 5 mL of water and vortex for 2 minutes.

-

Solid Phase Extraction (SPE):

-

Pass the diluted sample through a PRS cation exchange cartridge at a flow rate of less than 5 mL/min.

-

Rinse the cartridge with 10 mL of Milli-Q water.

-

Elute the retained alkaloids with 8 mL of 5% ammoniated methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to 0.5 mL under a gentle stream of nitrogen and then transfer it to a 1 mL volumetric flask with methanol.

-

Filtration: Filter the final extract through a 0.22 µm membrane before analysis.

UPLC-MS/MS Conditions

a) Liquid Chromatography

-

System: Waters ACQUITY UPLC H-Class or Agilent 1290 series.[1][5]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Waters C18 (4.6 x 150 mm, 3.5 µm).[1][2][5]

-

Mobile Phase:

-

Gradient Elution:

-

0-0.2 min: 10% B

-

0.2-2.0 min: 10% to 80% B

-

2.0-2.5 min: 80% B

-

2.5-2.8 min: 80% to 10% B

-

2.8-5.0 min: 10% B

-

b) Mass Spectrometry

-

System: Waters XEVO TQ-S micro triple quadrupole or Agilent 6460 triple quadrupole mass spectrometer.[1][5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]

-

Source Parameters:

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of various Gelsemium alkaloids.

Table 1: Mass Spectrometry Parameters for Selected Gelsemium Alkaloids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Gelsemine | 323.2 | 108.1 |

| Koumine | 311.2 | 108.1 |

| Humantenmine | 355.2 | 130.1 |

| Gelsevirine | 353.2 | 108.1 |

| Gelsenicine | 329.2 | 108.1 |

| Sempervirine | 299.1 | 284.1 |

Note: The specific precursor and product ions should be optimized for the instrument in use.

Table 2: Method Validation Parameters for Gelsemium Alkaloids in Rat Plasma [1][2][3][4]

| Parameter | Value |

| Calibration Curve Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Precision (RSD%) | < 16% |

| Accuracy | 86.9% - 113.2% |

| Extraction Efficiency | > 75.8% |

| Matrix Effect | 88.5% - 107.8% |

Table 3: Method Validation Parameters for Gelsemium Alkaloids in Honey [6]

| Parameter | Gelsemine | Koumine | Humantenmine |

| Limit of Detection (LOD) | 2 ng/g | 2 ng/g | 2 ng/g |

| Limit of Quantification (LOQ) | 5 ng/g | 5 ng/g | 20 ng/g |

| Recovery | 81% - 94.2% | 81% - 94.2% | 81% - 94.2% |

| Intraday Precision (RSD%) | ≤ 5.0% | ≤ 5.0% | ≤ 5.0% |

| Interday Precision (RSD%) | ≤ 3.8% | ≤ 3.8% | ≤ 3.8% |

| Correlation Coefficient (R²) | > 0.998 | > 0.998 | > 0.998 |

Conclusion

The described UPLC-MS/MS method provides a sensitive, rapid, and reliable approach for the quantification of Gelsemium alkaloids in diverse and complex matrices. The detailed protocols and performance data presented in these application notes can be readily adapted by researchers for toxicokinetic studies, quality assessment of herbal products, and forensic analysis. The robustness of the method is demonstrated by the excellent linearity, precision, and accuracy across different sample types.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-Tumor Activity of 11-Hydroxygelsenicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. Alkaloids derived from this plant have demonstrated a range of pharmacological effects, including anti-tumor properties.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][3] While specific data on this compound is limited, the following application notes and protocols are based on established in vitro assays for assessing the anti-tumor activity of related alkaloids from Gelsemium elegans, such as koumine (B8086292) and crude extracts of the plant. These protocols provide a framework for the initial in vitro evaluation of this compound's anti-cancer potential.

Data Presentation: Cytotoxicity of Gelsemium elegans Alkaloids

The following tables summarize the in vitro cytotoxic activity of crude extracts and a major alkaloid from Gelsemium elegans against various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Methanol Extract of Gelsemium elegans

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |

| CaOV-3 | Ovarian Cancer | 5 | 96 |

| MDA-MB-231 | Breast Cancer | 40 | 96 |

Data adapted from a study on the in vitro cytotoxic activity of Gelsemium elegans.[4][5]

Table 2: Cytotoxicity of Koumine, an Alkaloid from Gelsemium elegans

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |

| MCF-7 | Breast Cancer | 124 | 72 |

Data adapted from a study on the apoptotic effect of koumine.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cancer cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine if this compound affects the cell cycle progression of cancer cells.

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-